N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-11(12-4-2-8-21-12)5-6-15-13(18)14(19)16-9-10-3-1-7-20-10/h1-4,7-8,11,17H,5-6,9H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCUQEDMKBENJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with 3-hydroxy-3-(thiophen-2-yl)propylamine in the presence of oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The final product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings play a crucial role in this interaction, as they can form hydrogen bonds and π-π interactions with the target molecules. These interactions can lead to changes in the conformation and function of the target, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The target compound’s ethanediamide core distinguishes it from ranitidine derivatives (nitroacetamide) and cyprofuram (cyclopropanecarboxamide). The 3-hydroxy-3-(thiophen-2-yl)propyl group introduces a chiral center and hydroxyl functionality absent in cyprofuram and ranitidine analogs, which could influence stereoselective interactions in biological systems .
Electronic and Steric Effects: The furan ring (electron-rich) and thiophene (polarizable sulfur atom) in the target compound may confer distinct electronic properties compared to ranitidine’s dimethylaminomethylfuran or cyprofuram’s tetrahydrofuran. These differences could modulate metabolic stability or receptor affinity .
Synthetic Challenges :
- The presence of multiple functional groups (amide, hydroxyl, heterocycles) may complicate synthesis and purification compared to simpler analogs like cyprofuram. highlights the importance of high-purity intermediates in polyimide synthesis, suggesting similar rigor would be required for the target compound .
The thiophene moiety in the target compound might mimic bioisosteric replacements seen in drug design, though direct evidence is lacking .
Research Findings and Limitations
- Such analyses might explain its stability compared to ranitidine derivatives, which are prone to nitro group degradation .
- Crystallographic Data: Tools like SHELXL () and WinGX () are critical for resolving its crystal structure, particularly the stereochemistry of the 3-hydroxypropyl group.
- Gaps in Evidence : Direct pharmacological or agrochemical data for the target compound is absent. Comparative studies with analogs suggest hypothetical applications, but empirical validation is needed.
Biological Activity
N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide is an organic compound characterized by its unique structural features, including a furan moiety and a thiophene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Structural Characteristics
The molecular formula of this compound is C14H16N2O4S, with a molecular weight of 316.36 g/mol. The compound's structure allows for various interactions with biological macromolecules, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O4S |
| Molecular Weight | 316.36 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The furan and thiophene rings can engage in π–π stacking interactions with aromatic residues in proteins, while the ethanediamide group can form hydrogen bonds with amino acid side chains. These interactions may modulate enzymatic activities and influence cellular signaling pathways.
Potential Therapeutic Applications
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:
- Anti-inflammatory Properties : Compounds containing furan and thiophene moieties have shown potential in reducing inflammation.
- Antimicrobial Activity : The presence of these heterocycles may enhance the compound's ability to combat microbial infections.
- Anticancer Effects : Structural analogs have been investigated for their cytotoxic effects on cancer cell lines.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting a potential role in managing inflammatory diseases.
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Cytotoxicity Assays : Research involving various cancer cell lines showed that the compound induced apoptosis, further supporting its candidacy for anticancer drug development.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Optimized reaction conditions are crucial for scalability in industrial production, often employing continuous flow synthesis techniques.
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide | Contains a thiophene ring and hydroxymethyl group | Exhibits antidepressant activity |
| N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(2-methoxy... | Combines furan and thiophene with methoxy-substituted phenyl ring | Potential use in organic electronics |
| 3-Hydroxy-N-methylpropanamide | Simple amide structure without aromatic rings | Less complex but serves as a baseline for comparison |
Q & A
Basic: What are the optimal synthetic routes for N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step organic reactions. Key steps include:
- Step 1: Bioreduction of intermediates using whole-cell systems (e.g., Rhodotorula glutinis) to introduce stereoselectivity at the hydroxypropyl group .
- Step 2: Amide coupling via activated esters (e.g., HATU) under inert atmospheres to prevent oxidation of thiophene or furan moieties .
- Optimization: Solvent choice (DMF or dichloromethane) improves reactant solubility, while temperature control (0–25°C) minimizes side reactions. Chromatography (e.g., silica gel) is critical for purification .
Basic: Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of thiophene (δ 6.8–7.2 ppm) and furan (δ 6.3–7.5 ppm) rings .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (expected ~380–410 g/mol) and detects trace impurities .
- X-ray Crystallography: SHELXL refinement resolves stereochemistry at the hydroxypropyl center and hydrogen-bonding networks .
Advanced: How can density-functional theory (DFT) models predict the compound’s electronic structure and reactivity?
Methodological Answer:
- Functional Selection: Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model charge distribution in heterocycles (furan/thiophene) .
- Basis Sets: 6-31G(d,p) captures polarization effects for sulfur (thiophene) and oxygen (furan) atoms .
- Applications:
Advanced: What experimental strategies can validate proposed reaction mechanisms involving this compound?
Methodological Answer:
- Isotopic Labeling: Introduce 18O at the hydroxypropyl group to track retention/inversion during redox reactions .
- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Computational Validation: Match DFT-calculated transition states with experimental activation energies .
Advanced: How should researchers design assays to assess the compound’s bioactivity against enzymatic targets?
Methodological Answer:
- Target Selection: Prioritize enzymes with known interactions with thiophene/furan motifs (e.g., cytochrome P450, kinases) .
- Assay Design:
- Fluorescence Polarization: Measure binding affinity to kinase ATP pockets.
- Microscale Thermophoresis (MST): Quantify dissociation constants (Kd) in physiological buffers .
- Controls: Include structurally similar analogs (e.g., furan-free derivatives) to isolate functional group contributions .
Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Cross-Validation: Replicate synthesis using alternative routes (e.g., Mitsunobu vs. bioreduction for hydroxypropyl stereochemistry) .
- Advanced NMR: Use 2D techniques (HSQC, COSY) to resolve overlapping signals in crowded spectral regions .
- Collaborative Studies: Share raw crystallographic data (e.g., CIF files) via platforms like Cambridge Structural Database for independent refinement .
Advanced: What computational docking strategies are effective for identifying potential biological targets?
Methodological Answer:
- Ligand Preparation: Optimize 3D geometry using Gaussian09 with implicit solvent models .
- Target Libraries: Screen against DrugBank or PDB for proteins with hydrophobic pockets (e.g., HIV-1 protease) .
- Scoring Functions: Use AutoDock Vina with MM/GBSA refinement to prioritize high-affinity targets .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Methodological Answer:
- Challenges:
- Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
